3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylmethylidenefuranones and Heterocyclic Compound Synthesis
Research indicates that arylmethylidene derivatives of 3H-furan-2-ones, which are structurally related to the subject compound, are involved in reactions with C- and N-nucleophiles. These reactions yield a wide range of compounds, including amides, pyrrolones, and various heterocyclic compounds such as furopyridines and pyrazolines, demonstrating the compound's versatility in synthesizing diverse chemical structures (Kamneva, Anis’kova, & Egorova, 2018).
Building Blocks in Heterocyclic Synthesis
Another study focused on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting its utility as a building block for synthesizing heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines. This underscores the role of pyrazolines in heterocyclic chemistry, providing a foundation for the development of new materials and pharmaceutical compounds (Gomaa & Ali, 2020).
Role in Drug Design and Medicinal Chemistry
The significance of furan and thiophene derivatives in drug design is also highlighted, where substituents like furan-2-yl contribute to the medicinal chemistry of nucleobases and nucleosides. Such compounds show promising activities across antiviral, antitumor, and antimycobacterial applications, illustrating the potential of furanyl derivatives in therapeutic developments (Ostrowski, 2022).
Pyrazole Derivatives as Bioactive Compounds
Furthermore, pyrazole and its derivatives, including those with furan-2-yl groups, have been studied extensively for their pharmacological properties. These compounds exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, highlighting the importance of pyrazole-based structures in the development of new therapeutic agents (Bhattacharya et al., 2022).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and furan-containing compounds have been found to bind with high affinity to multiple receptors , and exhibit a wide range of biological activities .
Mode of Action
It’s suggested that the compound might interact with its targets through electrophilic species in certain transformations .
Biochemical Pathways
Pharmacokinetics
The overall reaction involving similar compounds is suggested to be exothermic in both polar and non-polar solvents .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects against certain cell lines .
Action Environment
It’s suggested that the reaction involving similar compounds can be performed in the aqueous phase .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, furan derivatives have been reported to inhibit α-synuclein aggregation, a process involved in neurodegenerative diseases .
Cellular Effects
Related furan derivatives have been reported to exhibit antimicrobial activity . They have also been found to inhibit the proliferation of certain cell lines .
Molecular Mechanism
Furan derivatives have been reported to interact with biomolecules and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
Related furan derivatives have been reported to show changes in their effects over time .
Dosage Effects in Animal Models
The dosage effects of 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine in animal models have not been reported. Related furan derivatives have been reported to show varying effects at different dosages .
Metabolic Pathways
Furan derivatives have been reported to be involved in various metabolic pathways .
Transport and Distribution
Related furan derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
Related furan derivatives have been reported to localize in specific compartments or organelles .
Properties
IUPAC Name |
3-(furan-2-yl)-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-5-6(9)8(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDGKWXXULMTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.